molecular formula C9H17NO2 B3230535 1-Oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 1306739-26-3

1-Oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B3230535
CAS No.: 1306739-26-3
M. Wt: 171.24
InChI Key: LDDNCHISFWVZQK-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of but-3-en-1-ol and methanesulfonic acid (MeSO₃H) as reagents .

Another approach involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by cyclization with but-3-en-1-ol in sulfuric acid (H₂SO₄) to yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction and the alkylation-cyclization approach mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the spirocyclic scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. One notable target is the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. The compound acts as an inhibitor of this protein, disrupting its function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of flexibility and limited degrees of freedom, which enhances its potential as a drug-like molecule. Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis further distinguishes it from other spirocyclic compounds .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDNCHISFWVZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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